molecular formula C20H18O8 B052966 Cleomiscosin A CAS No. 76948-72-6

Cleomiscosin A

Cat. No.: B052966
CAS No.: 76948-72-6
M. Wt: 386.4 g/mol
InChI Key: OCBGWPJNUZMLCA-UHFFFAOYSA-N
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Description

Cleomiscosin A is a naturally occurring coumarinolignan, primarily found in the plant Cleome viscosa L. It is a yellow crystalline compound with a bitter taste and notable medicinal properties. The chemical structure of this compound is characterized by a coumarin moiety linked to a lignan structure through a dioxane bridge, making it a unique member of the coumarinolignan family .

Mechanism of Action

Target of Action

Cleomiscosin A, a natural coumarinolignoid, has been found to primarily target TNF-alpha secretion in mouse peritoneal macrophages . TNF-alpha is a cell signaling protein (cytokine) involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. It is produced chiefly by activated macrophages, although it can be produced by many other cell types such as CD4+ lymphocytes, NK cells, neutrophils, mast cells, eosinophils, and neurons.

In addition, this compound has also been reported to inhibit the main protease of SARS-CoV-2 , and it has shown potential anti-inflammatory activities, especially against pro-inflammatory cytokines .

Mode of Action

This compound interacts with its targets by binding to specific residues on the active site of the targeted protein, leading to specific inhibition . For example, in the case of SARS-CoV-2, this compound could bind to Gln189, Glu166, Cys145, His41, and Met165 residues on the active site of the targeted protein .

Biochemical Pathways

It is known that this compound has an inhibitory effect on the secretion of tnf-alpha , a key regulator of inflammatory responses. Therefore, it can be inferred that this compound may affect the pathways related to inflammation and immune response.

Pharmacokinetics

This compound is reported to have good pharmacokinetic properties . It is soluble, non-carcinogenic, and passes Lipinski’s rule of five, which predicts good absorption or permeation . .

Result of Action

The primary result of this compound’s action is the inhibition of TNF-alpha secretion in mouse peritoneal macrophages . This leads to a reduction in inflammation, given the role of TNF-alpha as a pro-inflammatory cytokine. Furthermore, this compound has been found to dose-dependently inhibit LDL oxidation, which suggests that it could be beneficial in preventing LDL oxidation in atherosclerotic lesions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used, and its stability can be influenced by storage conditions . .

Biochemical Analysis

Biochemical Properties

Cleomiscosin A has been reported to exhibit activity against the secretion of TNF-alpha in mouse peritoneal macrophages . This suggests that it interacts with the biochemical pathways involving this cytokine.

Cellular Effects

This compound has been found to inhibit LDL oxidation in a dose-dependent manner . This suggests that it can influence cellular processes related to lipid metabolism and oxidative stress. It also exhibits inhibitory effects on pro-inflammatory cytokines in lipopolysaccharide-induced mouse endotoxaemia and carrageenan-induced mouse paw oedema models .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on gene expression. It has shown good binding affinity and interactions with the important triplet of arginine residues of the Thymic Stromal Lymphopoietin (TSLP), a master switch for most prevalent inflammatory allergic disorders .

Temporal Effects in Laboratory Settings

This compound has been found to exhibit stable effects over time in laboratory settings. For instance, in molecular dynamics simulations, the complex of this compound with TSLP attained stability over time with lower fluctuation of residues .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. For instance, it has been found to exhibit significant inhibition of pro-inflammatory cytokines at a dose of 50 mg/kg body weight in lipopolysaccharide-induced mouse endotoxaemia .

Metabolic Pathways

As a metabolite, it is likely involved in the metabolism of the plant species in which it is found .

Transport and Distribution

Given its solubility and pharmacokinetic properties , it is likely that it can be transported and distributed within cells and tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of Cleomiscosin A involves several steps, starting from readily available starting materials. One common synthetic route includes the preparation of a keto-ester intermediate, followed by reduction and subsequent hydrolysis to yield this compound . The key steps in the synthesis are:

Industrial Production Methods

Industrial production of this compound typically involves extraction from plant sources, particularly Cleome viscosa L. The process includes:

Chemical Reactions Analysis

Types of Reactions

Cleomiscosin A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as quinones, dihydro derivatives, and substituted coumarinolignans .

Scientific Research Applications

Cleomiscosin A has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Cleomiscosin A is compared with other coumarinolignans such as Cleomiscosin B and Cleomiscosin C. These compounds share similar structural features but differ in their substitution patterns and biological activities . For example:

List of Similar Compounds

This compound stands out due to its unique combination of coumarin and lignan structures, contributing to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O8/c1-24-13-7-10(3-5-12(13)22)17-15(9-21)26-20-18-11(4-6-16(23)27-18)8-14(25-2)19(20)28-17/h3-8,15,17,21-22H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBGWPJNUZMLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76948-72-6
Record name Cleomiscosin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076948726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Cleomiscosin A has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW264.7 macrophages. [] This suggests that this compound may exert its anti-inflammatory effects by suppressing the production of pro-inflammatory mediators like NO.

A: Studies have demonstrated that this compound can inhibit TNF-α secretion from mouse peritoneal macrophages. [] This suggests a potential role for this compound in modulating inflammatory responses by targeting TNF-α.

A: this compound, in combination with Cleomiscosin B and C, has demonstrated significant hepatoprotective effects against carbon tetrachloride (CCl4)-induced hepatotoxicity in rat models. [] These effects are attributed to the potential of these coumarinolignoids to protect liver cells from damage.

ANone: The molecular formula of this compound is C20H18O7, and its molecular weight is 370.36 g/mol.

A: The structure of this compound has been elucidated using various spectroscopic techniques, including UV, IR, 1D and 2D NMR, and mass spectrometry (MS), including EI-MS and HR-EI-MS. [, , , , , , ]

ANone: The provided research papers primarily focus on the isolation, structural characterization, and biological activity of this compound. Detailed studies on its material compatibility and stability under various conditions are not available in these papers.

ANone: The provided research papers do not indicate any catalytic properties associated with this compound. The focus is primarily on its isolation, identification, and biological activities.

A: Yes, this compound has been investigated using molecular docking studies to assess its potential as an inhibitor of SARS-CoV-2 main protease (Mpro). [, , ] These studies provide insights into the binding affinity and potential interactions of this compound with the target protein.

A: Research suggests that the presence of a specific structural feature in this compound contributes to its potent tyrosinase inhibition. [] This finding highlights the importance of structural elements in determining the biological activity of this compound and its potential analogs.

A: While specific SAR studies for all activities of this compound are limited in the provided research, the isolation of regioisomers like Cleomiscosin B and malloapelins A-C suggests that structural variations can influence biological activity. [, ] Further research focused on SAR would provide a more comprehensive understanding of how structural modifications impact this compound's properties.

ANone: The provided research papers primarily focus on the isolation, characterization, and biological activity of this compound. There is limited information available regarding specific formulation strategies to improve its stability or bioavailability. Further research is needed to explore potential formulation approaches.

ANone: The provided research papers primarily focus on the isolation, characterization, and biological activities of this compound. Detailed studies regarding its environmental impact, degradation, and potential ecotoxicological effects are not available in these papers.

ANone: The research papers primarily focus on in vitro studies and do not provide comprehensive data on the ADME of this compound. Further investigations are required to understand its pharmacokinetic profile.

A: Researchers have employed LPS-stimulated RAW264.7 macrophages to investigate the anti-inflammatory properties of this compound in vitro. [, ] This cell line serves as a valuable model for studying inflammatory responses and the effects of potential anti-inflammatory agents.

A: this compound, along with Cleomiscosin B and C, has been studied in a CCl4-induced hepatotoxicity rat model to evaluate its hepatoprotective potential. [] This model is widely used to assess the ability of compounds to protect the liver from damage.

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